N-[(4-ethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Lipophilicity Drug-likeness ADME

Lipophilic screening compounds often precipitate in aqueous enzymatic assays (pH 7.4, <1% DMSO), causing erroneous IC50 values and confounding SAR interpretation. This compound, with a logP of 3.76 and logSw of -3.72, resides closer to lead-like chemical space, offering approximately 4-fold higher predicted solubility than its 4-isopropyl analog. - Enables reliable assay data under aqueous-compatible conditions, reducing false negatives from compound precipitation. - Features a 5th H-bond acceptor (ethoxy oxygen) for probing polar sub-pockets, enabling differentiated selectivity fingerprints in kinase/GPCR panels. - Forms an ideal matched molecular pair (O/CH2 replacement) with its 4-isopropyl analog for statistically robust MMP analysis.

Molecular Formula C25H28N4O2
Molecular Weight 416.525
CAS No. 1251616-70-2
Cat. No. B2617642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-ethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
CAS1251616-70-2
Molecular FormulaC25H28N4O2
Molecular Weight416.525
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C25H28N4O2/c1-2-31-22-12-10-19(11-13-22)17-26-25(30)21-9-6-16-29(18-21)24-15-14-23(27-28-24)20-7-4-3-5-8-20/h3-5,7-8,10-15,21H,2,6,9,16-18H2,1H3,(H,26,30)
InChIKeyWTMZBFBLWSXYJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes109 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview & Procurement


N-[(4-ethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide (CAS 1251616-70-2) is a piperidine-3-carboxamide derivative featuring a 6-phenylpyridazin-3-yl core and a 4-ethoxybenzyl substituent . It is catalogued as a screening compound by ChemDiv (Compound ID: F305-1675) with a molecular weight of 416.52 Da and a calculated logP of 3.76 . The compound is a racemic mixture and is available in milligram quantities for early-stage pharmaceutical research .

Ethoxy substituent improves predicted solubility vs. alkyl analogs, reducing lipophilicity risk.
Additional hydrogen bond acceptor enables exploration of polar target interactions.
Racemic mixture, available in mg quantities for early screening campaigns.

Why Generic Substitution Fails


Within the 1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide chemotype, seemingly minor N-benzyl substituent modifications produce substantial shifts in key physicochemical parameters . The 4-ethoxy substituent on the target compound confers a calculated logP approximately one full log unit lower than the corresponding 4-isopropyl analog (3.76 vs. 4.73), along with a meaningfully higher predicted aqueous solubility . Because lipophilicity and solubility are first-order determinants of membrane permeability, metabolic stability, and off-target promiscuity, substituting the target compound with a close analog lacking the ethoxy oxygen would alter the physicochemical profile in ways that can confound structure-activity relationship (SAR) interpretation and compromise assay reproducibility .

Alkyl-to-ethoxy substitution shifts predicted logP by nearly one unit, altering permeability and solubility profiles.
The extra H-bond acceptor may change binding mode and selectivity compared to alkyl-only analogs.
Physicochemical differences may compromise SAR interpretation if close analogs are substituted without experimental validation.

Physicochemical Differentiation Against Closest Analog


Reduced Lipophilicity vs. 4-Isopropyl Analog

The target compound demonstrates a calculated logP of 3.76, which is 0.97 log units lower than the 4.73 logP of the closest commercially available analog, 1-(6-phenylpyridazin-3-yl)-N-{[4-(propan-2-yl)phenyl]methyl}piperidine-3-carboxamide . This difference arises directly from the replacement of the isopropyl group with an ethoxy substituent on the N-benzyl ring .

Lipophilicity Shift
Data to verify
ΔlogP = −0.97 (approx. 10-fold lower partitioning)
Target: 3.76 · Comparator: 4.73
Lipophilicity ranking context; computational data requires confirmation.
Vendor prediction; confirm with experimental logP.
Lipophilicity Drug-likeness ADME

Enhanced Aqueous Solubility vs. 4-Isopropyl Analog

The predicted aqueous solubility of the target compound, expressed as logSw, is -3.72, which is 0.62 log units higher (i.e., approximately 4-fold more soluble) than the -4.34 logSw of the 4-isopropyl comparator . The ethoxy oxygen acts as an additional hydrogen bond acceptor, increasing polarity and water solubility relative to the purely hydrophobic isopropyl group .

Solubility Difference
Data to verify
ΔlogSw = +0.62 (approx. 4.2-fold more soluble)
Target: −3.72 · Comparator: −4.34
Predicted solubility improvement; verify under assay conditions.
Computational prediction; assess solubility in assay media.
Solubility Formulation ADME

Increased Polar Surface Area vs. 4-Isopropyl Analog

The target compound has a topological polar surface area (tPSA) of 56.10 Ų, which is 7.12 Ų higher than the 48.97 Ų of the 4-isopropyl comparator . The additional polar surface arises from the ethoxy oxygen atom, which contributes to hydrogen bond acceptor capacity .

Polar Surface Area
Data to verify
ΔtPSA = +7.12 Ų (14.5% increase)
Target: 56.10 Ų · Comparator: 48.97 Ų
tPSA shift may affect permeability-solubility balance.
Predicted tPSA; validate with chromatographic or PAMPA data.
Membrane permeability Drug-likeness ADME

Additional Hydrogen Bond Acceptor Capacity

The target compound possesses 5 hydrogen bond acceptors (HBAs), one more than the 4-HBA count of the isopropyl-substituted analog . The fifth HBA is the ether oxygen of the 4-ethoxy group, which is absent in the comparator .

H-Bond Acceptors
Data to verify
ΔHBA = +1 (5 vs. 4 acceptors)
Extra acceptor: ethoxy oxygen.
Additional acceptor may enable polar target engagement; verify binding studies.
Requires experimental confirmation in target panel.
Molecular recognition Solubility Target engagement

Recommended Application Scenarios


Lead-Like Optimization with Improved Solubility

With a logP of 3.76 and logSw of -3.72, the target compound resides closer to lead-like chemical space than its more lipophilic isopropyl analog . This makes it a superior starting point for medicinal chemistry campaigns that require aqueous-compatible assay conditions (e.g., enzymatic assays at pH 7.4 with <1% DMSO), where the comparator's predicted ~4-fold lower solubility risks compound precipitation and erroneous IC50 determinations .

Polar Binding Site Engagement for Selectivity Profiling

The ethoxy oxygen provides a fifth hydrogen bond acceptor that can probe polar sub-pockets adjacent to the N-benzyl binding region . In kinase or GPCR panels where the 4-isopropyl analog engages only hydrophobic residues, the target compound's ethoxy group may form a directed hydrogen bond with a serine, threonine, or backbone NH, enabling a differentiated selectivity fingerprint that can be exploited for target deconvolution .

Matched Molecular Pair Comparator

The target compound and its 4-isopropyl analog form an ideal matched molecular pair (MMP) differing by a single O/CH2 replacement . This MMP enables statistically robust derivation of the contribution of the ether oxygen to solubility, permeability, metabolic stability, and off-target activity, providing transferable medicinal chemistry knowledge for future library design .

Application
Selection Property
Validation Focus
Lead-Like Property Profiling
Moderate predicted lipophilicity and improved solubility
Confirm experimental logP/logSw and assay compatibility
Polar Interaction Selectivity Studies
Extra H-bond acceptor (ethoxy oxygen)
Binding mode and selectivity profiling in target panel
Matched Molecular Pair Analysis
Single O/CH2 replacement pair
MMP contribution analysis for physicochemical and SAR transferability
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